molecular formula C19H22N2O3 B7349022 [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(4-methylphenoxy)pyridin-2-yl]methanone

[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(4-methylphenoxy)pyridin-2-yl]methanone

Cat. No. B7349022
M. Wt: 326.4 g/mol
InChI Key: QBNNPCMNOABFDA-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(4-methylphenoxy)pyridin-2-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrrolidine derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(4-methylphenoxy)pyridin-2-yl]methanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(4-methylphenoxy)pyridin-2-yl]methanone has several advantages for lab experiments. It is easily synthesized using standard laboratory techniques and is relatively stable. However, it has certain limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(4-methylphenoxy)pyridin-2-yl]methanone. One potential direction is to study its potential applications in the treatment of other inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer, as it has been found to have anti-cancer properties in some studies. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis and formulation for use in clinical trials.
In conclusion, this compound is a promising compound that has potential applications in various scientific research fields. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Further research is needed to fully understand its mechanism of action and to optimize its use in clinical trials.

Synthesis Methods

The synthesis of [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(4-methylphenoxy)pyridin-2-yl]methanone has been achieved using different methods. One of the most common methods is the reaction of 5-(4-methylphenoxy)-2-chloropyridine with (S)-3-ethoxypyrrolidine in the presence of a base. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(4-methylphenoxy)pyridin-2-yl]methanone has been extensively studied for its potential applications in various scientific research fields. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders.

properties

IUPAC Name

[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(4-methylphenoxy)pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-23-17-10-11-21(13-17)19(22)18-9-8-16(12-20-18)24-15-6-4-14(2)5-7-15/h4-9,12,17H,3,10-11,13H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNNPCMNOABFDA-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C1)C(=O)C2=NC=C(C=C2)OC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN(C1)C(=O)C2=NC=C(C=C2)OC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.